molecular formula C15H16ClNO B14661332 3-Amino-2-phenylpropiophenone hydrochloride CAS No. 40281-11-6

3-Amino-2-phenylpropiophenone hydrochloride

Cat. No.: B14661332
CAS No.: 40281-11-6
M. Wt: 261.74 g/mol
InChI Key: HYQMHBKDCGCUGT-UHFFFAOYSA-N
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Description

3-Amino-2-phenylpropiophenone hydrochloride: is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group attached to a phenylpropiophenone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-phenylpropiophenone hydrochloride typically involves the reaction of 2-phenylpropiophenone with ammonia or an amine under specific conditions. One common method is the reductive amination of 2-phenylpropiophenone using ammonia and a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like ethanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-2-phenylpropiophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are used in the presence of catalysts.

Major Products Formed:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Chemistry: 3-Amino-2-phenylpropiophenone hydrochloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It may be used in the development of biochemical assays and as a probe in molecular biology studies.

Medicine: The compound is investigated for its potential pharmacological properties. It may have applications in the development of new therapeutic agents, particularly in the field of neuropharmacology.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-phenylpropiophenone hydrochloride involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with proteins and enzymes, potentially affecting their function. The phenylpropiophenone structure may interact with cellular membranes and receptors, influencing signal transduction pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

    2-Amino-1-phenylpropan-1-one: Similar structure but different position of the amino group.

    3-Amino-2-phenylbutan-2-one: Similar structure with an additional methyl group.

    2-Phenylpropan-2-amine: Lacks the carbonyl group present in 3-Amino-2-phenylpropiophenone.

Uniqueness: 3-Amino-2-phenylpropiophenone hydrochloride is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties

Properties

CAS No.

40281-11-6

Molecular Formula

C15H16ClNO

Molecular Weight

261.74 g/mol

IUPAC Name

3-amino-1,2-diphenylpropan-1-one;hydrochloride

InChI

InChI=1S/C15H15NO.ClH/c16-11-14(12-7-3-1-4-8-12)15(17)13-9-5-2-6-10-13;/h1-10,14H,11,16H2;1H

InChI Key

HYQMHBKDCGCUGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CN)C(=O)C2=CC=CC=C2.Cl

Origin of Product

United States

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